2-Methylpent-2-enoyl chloride
Description
Significance of α,β-Unsaturated Acyl Chlorides as Synthetic Intermediates
Alpha,beta-unsaturated acyl chlorides are a class of organic compounds characterized by a carbonyl chloride group conjugated with a carbon-carbon double bond. This arrangement of functional groups imparts a unique reactivity profile, making them powerful intermediates in organic synthesis. They can participate in a variety of chemical transformations, including nucleophilic acyl substitution, conjugate addition, and cycloaddition reactions. rsc.org
The high electrophilicity of the carbonyl carbon makes them readily susceptible to attack by nucleophiles such as alcohols, amines, and organometallic reagents, leading to the formation of esters, amides, and ketones, respectively. ontosight.ai Furthermore, the presence of the conjugated double bond allows for 1,4-conjugate addition reactions, where nucleophiles add to the β-carbon, a reaction of paramount importance in the formation of new carbon-carbon and carbon-heteroatom bonds.
The preparation of α,β-unsaturated acyl chlorides is typically achieved by treating the corresponding α,β-unsaturated carboxylic acid with a chlorinating agent like thionyl chloride or oxalyl chloride. researchgate.netwiley-vch.de This conversion is often a crucial step in multi-step synthetic sequences, transforming a relatively unreactive carboxylic acid into a highly reactive acyl chloride, ready for subsequent transformations.
The Strategic Importance of 2-Methylpent-2-enoyl chloride in Constructing Complex Molecular Architectures
This compound, a specific member of the α,β-unsaturated acyl chloride family, holds strategic importance in the synthesis of intricate molecular structures. Its utility as a building block is demonstrated in various total synthesis campaigns and methodological studies. evitachem.com For instance, it has been employed as a key starting material in the synthesis of complex natural products and their analogues. ucl.ac.uk
The presence of the methyl group at the α-position and the ethyl group at the β-position of the double bond in this compound provides steric and electronic differentiation, which can be exploited to control the regioselectivity and stereoselectivity of subsequent reactions. This substitution pattern is crucial in directing the outcome of reactions such as Michael additions and cycloadditions, leading to the formation of specific stereoisomers.
Research has shown that α,β-unsaturated acyl chlorides can be utilized in palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura coupling, to form α,β-unsaturated ketones. organic-chemistry.orgorganic-chemistry.org This methodology offers an efficient route to complex ketone structures that are prevalent in many biologically active molecules. The strategic placement of the methyl and ethyl groups in this compound can influence the efficiency and outcome of such coupling reactions.
Stereochemical Considerations and Isomerism of this compound, with an Emphasis on the (E)-Isomer's Prevalence and Reactivity
The double bond in this compound gives rise to the possibility of geometric isomerism, specifically (E) and (Z) isomers. The relative orientation of the substituents on the double bond significantly impacts the compound's stability and reactivity. The (E)-isomer, where the higher priority groups (the acyl chloride and the ethyl group) are on opposite sides of the double bond, is generally the more thermodynamically stable and, therefore, the more prevalent isomer. nih.gov
The IUPAC name for this predominant isomer is (E)-2-methylpent-2-enoyl chloride. nih.gov The stereochemistry of the double bond is a critical factor in stereoselective synthesis, as it dictates the spatial arrangement of atoms in the transition state of a reaction, ultimately influencing the stereochemical outcome of the product. For example, in Diels-Alder reactions, the dienophile's geometry is directly translated into the stereochemistry of the resulting cyclohexene (B86901) ring.
The synthesis of this compound from its corresponding carboxylic acid, (E)-2-methylpent-2-enoic acid, typically proceeds with retention of the double bond geometry, yielding the (E)-acyl chloride. ucl.ac.uk This stereochemical fidelity is crucial for its application in syntheses where the final product's biological activity is dependent on a specific stereoisomeric form. The defined geometry of the (E)-isomer of this compound makes it a reliable and predictable building block in the intricate art of constructing complex organic molecules.
Structure
2D Structure
3D Structure
Properties
CAS No. |
55764-37-9 |
|---|---|
Molecular Formula |
C6H9ClO |
Molecular Weight |
132.59 g/mol |
IUPAC Name |
(E)-2-methylpent-2-enoyl chloride |
InChI |
InChI=1S/C6H9ClO/c1-3-4-5(2)6(7)8/h4H,3H2,1-2H3/b5-4+ |
InChI Key |
JTQXJDWMNNIVRS-SNAWJCMRSA-N |
Isomeric SMILES |
CC/C=C(\C)/C(=O)Cl |
Canonical SMILES |
CCC=C(C)C(=O)Cl |
Origin of Product |
United States |
Synthetic Methodologies for 2 Methylpent 2 Enoyl Chloride
Direct Synthesis from 2-Methylpent-2-enoic Acid
The most common and direct route to 2-Methylpent-2-enoyl chloride is through the conversion of 2-Methylpent-2-enoic acid. This process involves the substitution of the carboxylic acid's hydroxyl group with a chlorine atom.
Thionyl chloride (SOCl₂) is a frequently used reagent for the synthesis of acyl chlorides from carboxylic acids. Its use is advantageous because the byproducts, sulfur dioxide (SO₂) and hydrogen chloride (HCl), are gaseous and easily removed from the reaction mixture. The reaction is typically performed by heating the carboxylic acid with an excess of thionyl chloride, often in an inert solvent like benzene (B151609) or without a solvent. For example, one established method involves refluxing a mixture of 2-Methylpent-2-enoic acid and thionyl chloride for a period, followed by distillation to remove the excess reagent and then vacuum distillation to purify the this compound product. This procedure has been reported to yield the desired acyl chloride in good purity.
Table 1: Reaction Parameters for the Synthesis of this compound using Thionyl Chloride
| Reactant | Reagent | Solvent | Reaction Condition |
| 2-Methylpent-2-enoic acid | Thionyl chloride | None or Benzene | Reflux |
Beyond thionyl chloride, other reagents are available for the formation of acid halides. Oxalyl chloride ((COCl)₂) is a notable alternative that can be used under milder conditions, often at room temperature. This reaction is typically catalyzed by a small amount of N,N-dimethylformamide (DMF) in a solvent such as dichloromethane (B109758). The byproducts of this reaction are also gaseous (CO₂, CO, HCl), which simplifies the workup procedure.
Other phosphorus halides, such as phosphorus trichloride (B1173362) (PCl₃) and phosphorus pentachloride (PCl₅), can also be employed for this transformation. However, these reagents can sometimes lead to the formation of non-volatile phosphorus-based byproducts, which may complicate the purification of the final product.
Indirect Synthesis via Oxidation of 2-Methylpent-2-enal Precursors
An alternative, two-step approach to this compound begins with the oxidation of 2-Methylpent-2-enal.
The initial step in this indirect route is the oxidation of the aldehyde, 2-Methylpent-2-enal, to its corresponding carboxylic acid, 2-Methylpent-2-enoic acid. A variety of oxidizing agents can accomplish this. One mild and effective method is the use of silver(I) oxide (Ag₂O) in a reaction reminiscent of the Tollens' test. This oxidation is typically carried out in an aqueous or ethanolic solution, where the aldehyde is converted to the carboxylate, and Ag(I) is reduced to elemental silver. Subsequent acidification of the reaction mixture yields the free 2-Methylpent-2-enoic acid.
Following the oxidation and isolation of 2-Methylpent-2-enoic acid, the second step involves its conversion to the target acyl chloride. This is achieved using the same chlorinating agents as described in the direct synthesis method. For instance, the newly formed 2-Methylpent-2-enoic acid can be treated with thionyl chloride or oxalyl chloride to produce this compound. The choice of reagent and conditions would be guided by the desired scale, purity requirements, and available laboratory equipment.
Table 2: Summary of Synthetic Pathways to this compound
| Starting Material | Key Reagents | Intermediate | Final Product |
| 2-Methylpent-2-enoic acid | Thionyl chloride or Oxalyl chloride | None | This compound |
| 2-Methylpent-2-enal | 1. Silver(I) oxide, 2. Thionyl chloride | 2-Methylpent-2-enoic acid | This compound |
Compound Information
Reactivity Profiles and Mechanistic Studies of 2 Methylpent 2 Enoyl Chloride
Nucleophilic Acyl Substitution Reactions at the Carbonyl Center
2-Methylpent-2-enoyl chloride, as a typical α,β-unsaturated acyl chloride, exhibits a primary mode of reactivity through nucleophilic acyl substitution. The electron-withdrawing nature of the carbonyl group, enhanced by the adjacent chlorine atom, renders the carbonyl carbon highly electrophilic and susceptible to attack by a wide range of nucleophiles. This reactivity is central to its utility in organic synthesis for the construction of more complex molecules.
The reaction of this compound with alcohols, a process known as alcoholysis, readily yields the corresponding carboxylic acid esters. This transformation is a fundamental example of nucleophilic acyl substitution, where the alcohol oxygen acts as the nucleophile, attacking the carbonyl carbon. The subsequent elimination of a chloride ion and a proton results in the formation of the ester. While specific documented examples of alcoholysis with this compound are not extensively detailed in the provided results, this reaction follows a general and well-established mechanism for acyl chlorides. The reaction is typically performed in the presence of a non-nucleophilic base, such as pyridine (B92270) or triethylamine (B128534), to neutralize the hydrogen chloride byproduct.
The formation of amides from this compound and primary or secondary amines is a robust and widely used transformation. commonorganicchemistry.com The reaction proceeds via nucleophilic attack of the amine's nitrogen atom on the electrophilic carbonyl carbon. This is generally a rapid process, often carried out at room temperature in an aprotic solvent like dichloromethane (B109758) (DCM) or tetrahydrofuran (B95107) (THF). commonorganicchemistry.com A base, such as triethylamine or pyridine, is typically added to scavenge the HCl generated during the reaction. commonorganicchemistry.com This prevents the protonation of the starting amine, which would render it non-nucleophilic. The versatility of this reaction allows for the synthesis of a diverse array of N-substituted (E)-2-methylpent-2-enamides.
A significant application of this compound is in the synthesis of the Weinreb amide, (E)-N-methoxy-N,2-dimethylpent-2-enamide. This is achieved by reacting the acyl chloride with N,O-dimethylhydroxylamine hydrochloride in the presence of a base. ucl.ac.uk In a typical procedure, the reaction is conducted in dichloromethane at 0 °C, using pyridine as the base. ucl.ac.uk The mixture is stirred until completion, as monitored by techniques like Thin Layer Chromatography (TLC). ucl.ac.uk The resulting Weinreb amide is a valuable intermediate in organic synthesis because it can react with organometallic reagents (like Grignard or organolithium reagents) to form ketones without the common side reaction of over-addition to form a tertiary alcohol. uni-tuebingen.denih.gov
Table 1: Synthesis of (E)-N-methoxy-N,2-dimethylpent-2-enamide ucl.ac.uk
| Reactant 1 | Reactant 2 | Base | Solvent | Temperature | Product |
| (E)-2-Methylpent-2-enoyl chloride | N,O-Dimethylhydroxylamine hydrochloride | Pyridine | Dichloromethane (CH₂Cl₂) | 0 °C to 20 °C | (E)-N-methoxy-N,2-dimethylpent-2-enamide |
This compound is employed in asymmetric synthesis through its reaction with chiral auxiliaries, such as Evans' oxazolidinones. uni-hannover.deunimi.it This acylation step attaches the 2-methylpent-2-enoyl group to the chiral scaffold, enabling subsequent diastereoselective reactions. For instance, (Z)-2-methylpent-3-enoyl chloride can be reacted with a chiral oxazolidinone, like (4R)-4-benzyl-oxazolidin-2-one, to form the corresponding N-acyl oxazolidinone. uni-hannover.de This adduct can then undergo stereocontrolled transformations, where the chiral auxiliary directs the approach of incoming reagents to one face of the molecule, leading to the formation of a specific stereoisomer. After the desired stereocenter is created, the chiral auxiliary can be cleaved and recovered for reuse. bath.ac.uk
Table 2: Example of Acylation of a Chiral Auxiliary uni-hannover.de
| Acyl Chloride | Chiral Auxiliary | Product |
| (Z)-2-Methylpent-3-enoyl chloride | (4R)-4-Benzyl-3-((Z)-2-methylpent-3-enoyl)oxazolidin-2-one | (4R)-4-Benzyl-3-((Z)-2-methylpent-3-enoyl)oxazolidin-2-one |
Beyond oxygen and nitrogen nucleophiles, this compound can react with other heteroatomic nucleophiles, notably thiols, to generate thioesters. The reaction mechanism is analogous to that of alcoholysis and amidation, involving the nucleophilic attack of the sulfur atom of the thiol on the carbonyl carbon, followed by the elimination of the chloride ion. Thioesters are themselves useful synthetic intermediates. For example, (E)-4-methylpent-2-enoyl-SNAc (N-acetylcysteamine) thioester can be synthesized by reacting (E)-4-methylpent-2-enoic acid with N-acetylcysteamine using a coupling agent like EDC-HCl and a catalyst such as DMAP, a reaction that could similarly proceed from the acyl chloride. umich.edu These thioester compounds are important in biochemical studies, mimicking intermediates in polyketide and fatty acid biosynthesis. umich.edu
Synthesis of Amides and Substituted Amides
Reactions Involving the Carbon-Carbon Double Bond
The α,β-unsaturated nature of this compound renders its carbon-carbon double bond susceptible to various addition reactions. The powerful electron-withdrawing effect of the acyl chloride group polarizes the double bond, making the β-carbon electrophilic and a prime target for nucleophilic attack. wikipedia.orgscribd.com Concurrently, this deactivates the double bond towards electrophilic attack compared to simple alkenes. scribd.comuobabylon.edu.iq
Electrophilic Additions to the Unsaturated System
While the electron-withdrawing nature of the acyl chloride group generally diminishes the nucleophilicity of the alkene, electrophilic addition reactions can still occur. uobabylon.edu.iq The mechanism proceeds in a way that generates the most stable carbocation intermediate.
In the addition of an unsymmetrical reagent like a hydrogen halide (HX), the proton (H+) is expected to add to the α-carbon. This leads to the formation of a tertiary carbocation at the β-carbon, which is stabilized by the adjacent alkyl group. However, the adjacent electron-withdrawing carbonyl group would destabilize this carbocation. An alternative is the initial attack of the electrophile on the carbonyl oxygen, leading to a resonance-stabilized cation (I), where the positive charge is shared between the β-carbon and the carbonyl carbon. uobabylon.edu.iq The subsequent attack by the nucleophile (X⁻) would preferentially occur at the β-carbon, which bears a partial positive charge. uobabylon.edu.iq This regioselectivity is a common feature in the electrophilic addition to α,β-unsaturated carbonyl compounds. run.edu.ng
For example, the electrophilic addition of a halogen like chlorine (Cl₂) to a structurally similar compound, 2-methylpent-2-ene, proceeds via a cyclic chloronium ion intermediate to yield a di-chloro product. rsc.org A similar pathway can be envisioned for this compound, although the reaction would be slower due to the deactivating effect of the carbonyl group.
Table 1: Regioselectivity in Electrophilic Addition
| Reactant | Electrophile | Intermediate | Product Orientation |
|---|---|---|---|
| This compound | H⁺ (from HX) | Resonance-stabilized cation | Hydrogen adds to α-carbon, X adds to β-carbon uobabylon.edu.iqrun.edu.ng |
Michael-Type Conjugate Additions
The most characteristic reaction of the double bond in α,β-unsaturated carbonyl compounds like this compound is the Michael-type conjugate addition (or 1,4-addition). wikipedia.orgwikipedia.org The polarization of the conjugated system makes the β-carbon electrophilic and susceptible to attack by a wide range of soft nucleophiles, known as Michael donors. masterorganicchemistry.comlibretexts.org
The general mechanism involves the attack of the nucleophile at the β-carbon, which pushes the π-electrons of the double bond to form an enolate intermediate. This enolate is then protonated (typically during workup) to give the final 1,4-adduct. wikipedia.orglibretexts.org
A variety of nucleophiles can participate in this reaction:
Carbon Nucleophiles: Stabilized enolates (from malonic esters, β-ketoesters), organocuprates (Gilman reagents). masterorganicchemistry.compressbooks.pub
Heteroatom Nucleophiles: Amines, alcohols, and thiols. wikipedia.orgpressbooks.pub
The use of weaker nucleophiles generally favors 1,4-addition over direct 1,2-addition to the highly reactive acyl chloride carbonyl group. chemistrysteps.com Michael additions are thermodynamically controlled and are pivotal for forming new carbon-carbon and carbon-heteroatom bonds. wikipedia.org
Pericyclic Reactions, including Cycloadditions
The activated double bond of this compound can participate as a dienophile in pericyclic reactions, most notably the Diels-Alder reaction. wikipedia.org This [4+2] cycloaddition involves the reaction of a conjugated diene with the dienophile (this compound) to form a six-membered ring. masterorganicchemistry.com
Key features of the Diels-Alder reaction involving α,β-unsaturated acyl chlorides are:
Activation: The electron-withdrawing acyl chloride group activates the dienophile, making the reaction more facile. libretexts.org Further activation can be achieved using Lewis acids, which coordinate to the carbonyl oxygen. wikipedia.orgacs.org
Stereospecificity: The stereochemistry of the dienophile is retained in the cyclohexene (B86901) product. libretexts.org
Regioselectivity: The reaction generally yields the endo adduct as the major product, although this can be influenced by reaction conditions. scribd.com
Besides [4+2] cycloadditions, intramolecular [2+2] cycloadditions of related ene-ketenes (which can be generated in situ from the corresponding acyl chlorides) have been studied to form cyclobutanone (B123998) rings. pku.edu.cn These reactions can lead to either fused or bridged ring systems depending on the substitution pattern. pku.edu.cnwikipedia.org
Stereocontrolled Transformations and Asymmetric Induction Utilizing this compound
The presence of both a reactive acyl chloride handle and a modifiable double bond makes this compound a valuable substrate in asymmetric synthesis, where the goal is to control the formation of new stereocenters.
Diastereoselective Control in the Formation of Derivatives
A powerful strategy for controlling stereochemistry is the use of chiral auxiliaries. These are chiral molecules that are temporarily attached to the substrate to direct the stereochemical outcome of a subsequent reaction. After the reaction, the auxiliary can be cleaved to yield an enantiomerically enriched product.
A common application involves reacting this compound with a chiral alcohol or amine, such as an Evans-type oxazolidinone, to form a chiral α,β-unsaturated imide. sci-hub.se For instance, (E)-2-methylpent-2-enoic acid can be converted to its acyl chloride and then reacted with a chiral auxiliary like (S)-4-(tert-butyl)oxazolidin-2-one. umich.edu
Once the chiral auxiliary is attached, it provides a sterically biased environment, directing the approach of reagents to one face of the double bond over the other. sci-hub.sebath.ac.uk This allows for highly diastereoselective reactions, including:
Conjugate additions sci-hub.seacs.org
Cycloadditions societechimiquedefrance.frresearchgate.net
Epoxidations and Dihydroxylations
The predictable stereocontrol exerted by these auxiliaries makes them a cornerstone of modern asymmetric synthesis. caltech.edu The diastereomeric products can then be separated, and the auxiliary removed to afford the desired enantiopure compound.
Table 2: Examples of Diastereoselective Reactions with Chiral Auxiliaries
| Auxiliary Type | Reaction | Stereochemical Outcome |
|---|---|---|
| Chiral Oxazolidinone | Conjugate Addition | High diastereoselectivity due to facial shielding by the auxiliary's substituent sci-hub.seacs.org |
| Chiral Oxazolidinone | Diels-Alder Reaction | High diastereoselectivity, often promoted by Lewis acids societechimiquedefrance.frresearchgate.net |
Enantioselective Approaches in Synthesis
Beyond chiral auxiliaries, enantioselective synthesis can be achieved using chiral catalysts. These catalysts create a chiral environment around the substrate, favoring the formation of one enantiomer of the product over the other. For α,β-unsaturated acyl chlorides, several catalytic asymmetric transformations are possible.
Catalytic Conjugate Additions: Chiral Lewis bases, such as cinchona alkaloids or isothioureas, can activate α,β-unsaturated acyl chlorides to form highly reactive α,β-unsaturated acyl ammonium (B1175870) intermediates. rsc.org These intermediates can then react with nucleophiles in a highly enantioselective manner. rsc.org For example, cinchona alkaloids have been shown to catalyze the γ-amination of α,β-unsaturated acyl chlorides with azodicarboxylates, leading to products with high enantioselectivity. nih.govacs.org
Catalytic Cycloadditions: Chiral Lewis acids can catalyze enantioselective Diels-Alder reactions by coordinating to the carbonyl group of the α,β-unsaturated acyl chloride. acs.org This coordination lowers the LUMO of the dienophile and creates a chiral pocket that directs the approach of the diene. Similarly, cinchona alkaloids have been used to catalyze [4+2] cyclocondensation reactions between α,β-unsaturated acyl chlorides and imines to produce dihydropyridinones with excellent enantioselectivities. rsc.org
These catalytic methods are highly desirable as only a small amount of the chiral catalyst is needed to generate large quantities of enantiomerically enriched product, making them efficient and atom-economical.
Catalyst-Mediated Transformations
The reactivity of this compound can be significantly influenced and controlled through the use of various catalysts. These catalysts play a crucial role in enhancing reaction rates, improving selectivity, and enabling the use of more environmentally benign synthesis protocols. This section explores the application of Lewis acids, basic catalysts, and ionic liquids in transformations involving this compound.
Lewis acid catalysis is a cornerstone of modern organic synthesis, providing a powerful method to activate electrophiles. In reactions involving acyl chlorides like this compound, Lewis acids are employed to increase the electrophilicity of the carbonyl carbon, thereby enhancing its reactivity toward a variety of nucleophiles.
The primary mechanism of activation involves the coordination of the Lewis acid to either the carbonyl oxygen or the chlorine atom of the acyl chloride. This interaction polarizes the carbonyl group and facilitates the formation of a highly reactive acylium ion intermediate (CH₃CH₂CH=C(CH₃)C≡O⁺). This species is a potent electrophile that can readily participate in reactions such as Friedel-Crafts acylations and cyclocondensations. chemguide.co.uk
Research has demonstrated the use of various Lewis acids to mediate reactions of this compound and related compounds. For instance, in cyclocondensation reactions with siloxydienes, Lewis acids such as zinc chloride (ZnCl₂) and boron trifluoride etherate (BF₃·OEt₂) have been utilized as catalysts. ucl.ac.uk These reactions are fundamental in constructing complex molecular architectures like dihydropyranones, which are present in numerous natural products. ucl.ac.ukuni-muenchen.de The choice of Lewis acid can be critical for the success and selectivity of the transformation. uni-muenchen.de In some cases, chiral Lewis acids are employed to induce enantioselectivity in the synthesis of specific stereoisomers. ucl.ac.uk
The effectiveness of different Lewis acids can vary significantly depending on the specific reaction. Metal triflates, for example, have emerged as highly effective and often recyclable Lewis acid catalysts for Friedel-Crafts acylations. liv.ac.uk
Table 1: Examples of Lewis Acids in Acyl Chloride Transformations
| Lewis Acid Catalyst | Reaction Type | Function & Outcome | Reference |
|---|---|---|---|
| Aluminum chloride (AlCl₃) | Friedel-Crafts Acylation | Forms a highly reactive acylium ion, promoting acylation of aromatic rings. | chemguide.co.uk |
| Zinc chloride (ZnCl₂) | Cyclocondensation | Catalyzes the reaction between dienes and acyl chlorides to form cyclic compounds. | ucl.ac.uk |
| Boron trifluoride etherate | Cyclocondensation | Used as a catalyst in dichloromethane for cyclocondensation reactions. | ucl.ac.uk |
| Copper(II) triflate (Cu(OTf)₂) | Friedel-Crafts Acylation | Highly active catalyst in ionic liquids, providing quantitative conversion. | liv.ac.uk |
| Scandium(III) triflate (Sc(OTf)₃) | Friedel-Crafts Acylation | Effective, recyclable catalyst, though may show lower activity than copper triflate. | liv.ac.uk |
Basic catalysts play a multifaceted role in acylation reactions with this compound, primarily functioning as acid scavengers and, in some cases, as nucleophilic catalysts to accelerate the reaction.
In a typical acylation, such as the formation of an amide or an ester, hydrogen chloride (HCl) is generated as a byproduct. The presence of a stoichiometric amount of a non-nucleophilic base, like triethylamine or pyridine, is crucial to neutralize this acidic byproduct. This prevents potential side reactions and the protonation of other basic species in the reaction mixture, allowing the acylation to proceed to completion. A documented synthesis of the N-methoxy-N-methyl amide of (E)-2-methylpent-2-enoic acid from this compound explicitly uses pyridine as the base to facilitate the reaction. ucl.ac.uk
Furthermore, certain bases, particularly 4-(dimethylamino)pyridine (DMAP), can act as nucleophilic catalysts. bath.ac.uk The mechanism involves the initial reaction of the base with the acyl chloride to form a highly reactive acyl-pyridinium intermediate. This intermediate is significantly more electrophilic than the starting acyl chloride, leading to a dramatic increase in the rate of reaction with the nucleophile (e.g., an alcohol or amine). While pyridine itself is a less potent nucleophilic catalyst than DMAP, it can still serve this role to some extent in addition to being an acid scavenger. bath.ac.uk The development of basic ionic liquids has also provided new avenues for catalyzing these transformations, as discussed in the following section. researchgate.net
Table 2: Functions of Basic Catalysts in Acylation
| Catalyst/Base | Primary Role | Mechanistic Function | Example Application | Reference |
|---|---|---|---|---|
| Pyridine | Acid Scavenger | Neutralizes HCl byproduct generated during acylation. | Synthesis of N-methoxy-N-methyl amide of (E)-2-methylpent-2-enoic acid. | ucl.ac.uk |
| Triethylamine (Et₃N) | Acid Scavenger | Non-nucleophilic base used to neutralize acid. | General acylation reactions. | umn.edu |
| 4-(Dimethylamino)pyridine (DMAP) | Nucleophilic Catalyst | Forms a highly reactive acyl-pyridinium intermediate, accelerating acylation. | Esterification and amidation reactions. | bath.ac.uk |
| Basic Ionic Liquids (e.g., [bmIm]OH) | Base and Reaction Medium | Acts as a base to drive the reaction and serves as a green solvent. | Synthesis of N-alk-2'-enoyl cyclic imides. | researchgate.net |
Ionic liquids (ILs) have garnered significant attention as environmentally benign alternatives to traditional volatile organic compounds (VOCs) in chemical synthesis. pressbooks.pub Their unique properties, including negligible vapor pressure, high thermal stability, and the ability to dissolve a wide range of compounds, make them excellent candidates for developing greener reaction protocols. pressbooks.pubrsc.org
In the context of reactions involving this compound and other acyl chlorides, ionic liquids can serve as both the solvent and the catalyst, streamlining the process and facilitating catalyst recycling. Research has shown that basic ionic liquids, such as 1-methyl-3-butylimidazolium hydroxide (B78521) ([bmIm]OH), can be used effectively as both the base and the reaction medium for the synthesis of N-alk-2'-enoyl cyclic imides from α,β-unsaturated carboxylic acid chlorides. researchgate.net This protocol offers high yields at room temperature and allows for easy separation of the product from the ionic liquid, which can then be reused. researchgate.net This approach avoids the use of hazardous reagents like sodium hydride or pyridine and minimizes waste. researchgate.net
Acidic ionic liquids, particularly those based on metal chlorides like AlCl₃ and ZnCl₂, have also been developed for Lewis acid-catalyzed reactions such as Friedel-Crafts acylations. beilstein-journals.orgrsc.org These systems combine the catalytic activity of the Lewis acid with the beneficial properties of the ionic liquid solvent. For example, metal triflates like Cu(OTf)₂ have shown enhanced catalytic activity for Friedel-Crafts acylations when used in the ionic liquid 1-butyl-3-methylimidazolium tetrafluoroborate (B81430) ([bmim][BF₄]), with the added advantage that the catalyst/solvent system can be recycled. liv.ac.uk
The use of ionic liquids aligns with the principles of green chemistry by reducing pollution, allowing for catalyst and solvent recycling, and often leading to more efficient and selective chemical processes. pressbooks.pub
Table 3: Advantages of Ionic Liquids in Catalyst-Mediated Synthesis
| Property | Advantage in Synthesis | Relevance to this compound Reactions | Reference(s) |
|---|---|---|---|
| Negligible Vapor Pressure | Reduces air pollution; eliminates hazards from volatile organic solvents (VOCs). | Provides a safer medium for acylation reactions. | pressbooks.pub |
| High Thermal Stability | Allows for a wide range of reaction temperatures. | Enables robust reaction conditions for catalyzed transformations. | pressbooks.pub |
| Tunable Properties | The cation and anion can be modified to optimize solubility, acidity, or basicity. | Allows for the design of task-specific ILs, such as basic ILs for acylation or Lewis acidic ILs for Friedel-Crafts reactions. | researchgate.netbeilstein-journals.orgrsc.org |
| Catalyst/Solvent Recycling | Products can often be easily separated (e.g., by extraction), allowing the IL and dissolved catalyst to be reused. | Improves process economy and reduces waste in acylation and alkylation reactions. | liv.ac.ukbeilstein-journals.org |
| Enhanced Reaction Rates & Selectivity | The unique ionic environment can accelerate reactions and influence product distribution. | Friedel-Crafts acylations and other catalyzed reactions can proceed faster and with better selectivity. | liv.ac.uk |
Applications in the Synthesis of Advanced Organic Molecules
Precursors to Biologically Relevant Compounds
The specific structure of 2-Methylpent-2-enoyl chloride makes it an ideal starting point for the synthesis of certain biologically active molecules where its carbon skeleton is a core component of the final target.
This compound is a direct precursor to the acid moiety of Dominicalure 1, a critical component of the male-produced aggregation pheromone of the lesser grain borer, Rhyzopertha dominica. This beetle is a significant pest of stored grains worldwide. Dominicalure 1 is chemically identified as (S)-(+)-1-methylbutyl (E)-2-methyl-2-pentenoate.
The synthesis of this pheromone involves the esterification of (S)-2-pentanol with 2-methyl-2-pentenoic acid. To facilitate this reaction and ensure a high yield, the carboxylic acid is often activated by converting it into a more reactive derivative, such as this compound. The acyl chloride readily reacts with the alcohol, forming the target ester bond and releasing hydrochloric acid as a byproduct. The use of insect pheromones like Dominicalure 1 is a vital tool in integrated pest management programs, allowing for the monitoring and control of pest populations while minimizing the use of broad-spectrum pesticides.
Table 1: Key Components in the Synthesis of Dominicalure 1
| Compound Name | Role in Synthesis | Chemical Formula |
| This compound | Acylating agent (activated acid) | C₆H₉ClO |
| (S)-2-Pentanol | Chiral alcohol component | C₅H₁₂O |
| Dominicalure 1 | Final product (pheromone) | C₁₁H₂₀O₂ |
Versatility as Building Blocks for Complex Natural Product Synthesis and Analogues
The utility of this compound extends to the synthesis of more complex natural products where it serves as a foundational building block. Its defined stereochemistry and functional group handle are exploited in multi-step synthetic sequences. For instance, it has been utilized in synthetic strategies targeting the natural product (-)-Pestalotin, a gibberellin synergist, which can enhance the effect of plant growth hormones. ucl.ac.uk In these complex syntheses, the acyl chloride is typically used in the initial steps to construct a key intermediate, which is then elaborated through subsequent reactions to build the intricate framework of the target molecule. ucl.ac.uk
Development of Key Intermediates for Pharmaceutical and Agrochemical Synthesis
In the fields of pharmaceutical and agrochemical research, this compound serves as a starting material for creating key molecular fragments. These fragments are later incorporated into larger, more complex molecules with desired biological activities. An example of its application is in the synthetic approach toward NK10958P, a plant growth regulator. ucl.ac.uk The synthesis involves using this compound to prepare an advanced intermediate that constitutes a significant portion of the final agrochemical's structure. ucl.ac.uk Its analogue, pironetin, has also been shown to possess cytotoxic and immunosuppressive activity, highlighting the potential of scaffolds derived from this building block in medicinal chemistry. ucl.ac.uk
Contributions to the Construction of Diverse Organic Scaffolds and Heterocyclic Systems
This compound is a valuable reagent for constructing a variety of organic scaffolds, particularly heterocyclic systems, which are core components of many pharmaceuticals and natural products. Research has demonstrated its use in the synthesis of 3(2H)-furanone ring systems. ucl.ac.uk In one such pathway, the acyl chloride is first converted to a Weinreb amide. This intermediate then undergoes further transformations, including dihydroxylation and mercury(II)-catalyzed cyclization, to yield the target furanone heterocycle. ucl.ac.uk
Furthermore, the reactivity of this compound allows for its use in acylating heteroatoms like nitrogen and sulfur. This is evidenced by its reaction with thiazolidine (B150603) derivatives to form compounds such as 3-(2-Methylpent-2-enoyl)-1,3-thiazolidine-4-carboxylic acid. guidechem.com This reaction demonstrates its utility in modifying existing heterocyclic rings to create new and diverse molecular structures for further study.
Analytical and Spectroscopic Characterization of 2 Methylpent 2 Enoyl Chloride Derivatives
High-Resolution Nuclear Magnetic Resonance (NMR) Spectroscopy for Structural Elucidation of Reaction Products (e.g., ¹H NMR, ¹³C NMR)
Nuclear Magnetic Resonance (NMR) spectroscopy is a cornerstone technique for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For derivatives of 2-methylpent-2-enoyl chloride, such as amides formed with chiral auxiliaries (e.g., oxazolidinones), ¹H and ¹³C NMR spectra offer unambiguous evidence of successful reaction and provide insight into the molecule's connectivity.
In a typical ¹H NMR spectrum of a 2-methylpent-2-enoyl derivative, the protons on the ethyl group and the methyl group attached to the double bond give rise to characteristic signals. The vinylic proton often appears as a triplet or a more complex multiplet depending on its coupling with the adjacent methylene (B1212753) protons. Protons alpha to a carbonyl group are typically observed in the region of 2.0-2.5 ppm.
In ¹³C NMR spectroscopy, the carbonyl carbon of carboxylic acid derivatives is highly deshielded and appears in the 160-180 ppm range. The olefinic carbons of the C=C double bond are also readily identifiable in the spectrum. The specific chemical shifts provide a fingerprint of the electronic environment of each carbon atom.
For example, in an N-(2-methylpent-2-enoyl) oxazolidinone derivative, the signals from the 2-methylpent-2-enoyl moiety would be observed alongside signals characteristic of the oxazolidinone ring, confirming the formation of the amide bond.
Table 1: Expected ¹H NMR Chemical Shifts for a Hypothetical N-(2-Methylpent-2-enoyl) Derivative
| Proton Assignment | Expected Chemical Shift (δ, ppm) | Multiplicity |
| Vinylic CH | ~6.5 - 7.0 | Triplet (t) |
| Methylene (-CH₂-) | ~2.2 - 2.5 | Quartet (q) |
| Vinylic Methyl (-CH₃) | ~1.8 - 2.1 | Singlet (s) or Doublet (d) |
| Terminal Methyl (-CH₃) | ~1.0 - 1.2 | Triplet (t) |
Table 2: Expected ¹³C NMR Chemical Shifts for a Hypothetical N-(2-Methylpent-2-enoyl) Derivative
| Carbon Assignment | Expected Chemical Shift (δ, ppm) |
| Amide Carbonyl (C=O) | 165 - 175 |
| Olefinic Carbon (quaternary) | 135 - 145 |
| Olefinic Carbon (CH) | 125 - 135 |
| Methylene (-CH₂-) | 20 - 30 |
| Vinylic Methyl (-CH₃) | 10 - 20 |
| Terminal Methyl (-CH₃) | 10 - 15 |
Infrared (IR) Spectroscopy for the Identification of Characteristic Functional Groups in Synthesized Compounds
Infrared (IR) spectroscopy is an effective tool for identifying functional groups present in a molecule. The conversion of this compound to its derivatives, such as esters or amides, can be readily monitored by observing the shift in the carbonyl (C=O) stretching frequency.
The parent compound, this compound, exhibits a strong C=O absorption at a high wavenumber, typically around 1800-1815 cm⁻¹, which is characteristic of highly reactive acyl chlorides. Upon reaction to form a less reactive derivative like an ester or an amide, this peak disappears and a new carbonyl peak emerges at a lower frequency. Esters typically show a strong C=O stretch in the 1735-1750 cm⁻¹ region, while amides absorb at a still lower frequency, generally between 1650-1690 cm⁻¹. This shift is due to the increased resonance delocalization of the nitrogen lone pair in amides compared to the oxygen lone pair in esters, which weakens the C=O double bond. The presence of the C=C double bond in the enoyl system can also be confirmed by a stretching vibration in the 1620-1680 cm⁻¹ region, though this can sometimes overlap with the amide carbonyl peak.
Table 3: Characteristic IR Carbonyl (C=O) Stretching Frequencies
| Functional Group | Wavenumber (cm⁻¹) | Reactivity Correlation |
| Acyl Chloride (starting material) | 1800 - 1815 | Very High |
| Ester (derivative) | 1735 - 1750 | Moderate |
| Amide (derivative) | 1650 - 1690 | Low |
Mass Spectrometry (MS) for Accurate Molecular Weight Determination and Fragmentation Analysis of Derivatives
Mass spectrometry (MS) is a powerful technique for determining the molecular weight of a compound and gaining structural information from its fragmentation pattern. High-resolution mass spectrometry (HRMS) can provide the elemental composition of a derivative of this compound with high accuracy. The molecular weight of the parent this compound is 132.588 g/mol .
When subjected to electron ionization (EI), the molecular ion (M⁺) is formed. This ion is often unstable and undergoes fragmentation. For derivatives of this compound, common fragmentation pathways include alpha-cleavage, which is cleavage of the bond adjacent to the carbonyl group. This typically results in the formation of a stable acylium ion ([RCO]⁺), which would be a prominent peak in the spectrum. For the 2-methylpent-2-enoyl moiety, this would correspond to a fragment with an m/z of 95. Other fragmentations can occur along the alkyl chain. The presence of a chlorine atom in the parent compound or its fragments is identifiable by a characteristic M+2 peak with an intensity about one-third that of the M peak, due to the natural abundance of the ³⁷Cl isotope.
Table 4: Expected Key Fragments in Mass Spectrometry for a 2-Methylpent-2-enoyl Derivative (e.g., an Amide)
| Fragment Ion | Structure | Expected m/z | Fragmentation Pathway |
| Molecular Ion | [M]⁺ | Varies with derivative | Initial ionization |
| Acylium Ion | [C₆H₉O]⁺ | 95 | Alpha-cleavage |
| Loss of Ethyl | [M - C₂H₅]⁺ | M - 29 | Cleavage of ethyl group |
Chiral Chromatography Techniques for Enantiomeric Purity Assessment of Chiral Derivatives
When this compound is used in asymmetric synthesis, for instance by reacting it with a chiral auxiliary, the resulting products may be chiral. Assessing the enantiomeric or diastereomeric purity of these derivatives is critical. High-Performance Liquid Chromatography (HPLC) using a chiral stationary phase (CSP) is the most common and reliable method for this purpose.
The principle of chiral chromatography relies on the differential interaction between the enantiomers of the analyte and the chiral stationary phase, leading to different retention times and thus separation. Polysaccharide-based columns, such as those with cellulose (B213188) or amylose (B160209) derivatives (e.g., Chiralcel® or Chiralpak® columns), are widely used for the separation of a broad range of chiral compounds.
For a chiral derivative of this compound, a specific method would be developed by screening various chiral columns and mobile phase compositions (typically mixtures of alkanes like hexane (B92381) and alcohols like isopropanol) to achieve baseline separation of the enantiomers. The ratio of the peak areas in the resulting chromatogram directly corresponds to the enantiomeric ratio, allowing for the calculation of enantiomeric excess (ee), a key measure of the success of an asymmetric reaction.
X-Ray Crystallography for Absolute Configuration Assignment of Crystalline Products
For derivatives of this compound that can be obtained as single crystals, X-ray crystallography provides the most definitive structural information. This technique allows for the precise determination of bond lengths, bond angles, and the three-dimensional arrangement of atoms in the crystal lattice.
Crucially, for chiral molecules, X-ray crystallography can be used to determine the absolute configuration of stereocenters without ambiguity, provided a heavy atom is present in the structure or specialized techniques are used. This makes it an invaluable tool in asymmetric synthesis. The successful growth of a high-quality single crystal is the primary prerequisite for this analysis. The resulting crystal structure provides fundamental data that confirms the connectivity established by NMR and the molecular weight from MS, while also revealing detailed conformational and stereochemical features.
Table 5: Representative Data Obtained from a Single-Crystal X-Ray Crystallography Experiment
| Parameter | Example Data | Information Provided |
| Crystal System | Orthorhombic | Symmetry of the unit cell |
| Space Group | P2₁2₁2₁ | Arrangement of molecules in the unit cell |
| Unit Cell Dimensions | a, b, c (Å); α, β, γ (°) | Size and shape of the unit cell |
| Bond Lengths (e.g., C=O) | ~1.23 Å | Information on bond order |
| Bond Angles (e.g., C-C=O) | ~120° | Local geometry of atoms |
| Torsion Angles | Degrees (°) | Conformation of the molecule |
Compound Index
|
Computational Chemistry and Mechanistic Insights into 2 Methylpent 2 Enoyl Chloride Reactivity
Theoretical Investigations of Reaction Pathways and Transition States
A thorough theoretical investigation of the reaction pathways for 2-methylpent-2-enoyl chloride would involve mapping the potential energy surface for its various reactions. This would include identifying the structures of reactants, products, intermediates, and, most importantly, the transition states that connect them. The energy and geometry of these transition states are critical for determining the kinetics and mechanism of a reaction.
For a molecule like this compound, which possesses both an electrophilic acyl chloride group and a reactive carbon-carbon double bond, several reaction pathways could be computationally explored. These would include:
Nucleophilic Acyl Substitution: The reaction mechanism with various nucleophiles at the carbonyl carbon. Theoretical studies would elucidate whether the reaction proceeds through a concerted or a stepwise (addition-elimination) mechanism and how the nature of the nucleophile influences the activation energy barrier.
Reactions at the C=C Double Bond: Computational analysis of reactions such as Michael additions or cycloadditions. These studies would reveal the regioselectivity and stereoselectivity of such transformations.
Competitive Reactions: An in-depth theoretical study would also investigate the competition between reaction at the acyl chloride functionality and the α,β-unsaturated system, providing insights into the factors that govern the chemoselectivity of reactions involving this compound.
Without specific research on this compound, it is not possible to present a data table of calculated activation energies or transition state geometries.
Density Functional Theory (DFT) Calculations for Understanding Energetics and Stereoselectivity
Density Functional Theory (DFT) has emerged as a powerful tool in computational chemistry for studying the electronic structure and reactivity of molecules. For this compound, DFT calculations would be instrumental in providing quantitative insights into its reactivity.
Key parameters that could be determined from DFT calculations include:
Molecular Orbital Analysis: Examination of the Highest Occupied Molecular Orbital (HOMO) and Lowest Unoccupied Molecular Orbital (LUMO) would help in predicting the sites of nucleophilic and electrophilic attack. The energy gap between the HOMO and LUMO would provide an indication of the molecule's kinetic stability.
Calculation of Reaction Energetics: DFT methods can be used to calculate the enthalpy and Gibbs free energy of reaction for various transformations, allowing for the determination of their thermodynamic feasibility.
Stereoselectivity Prediction: For reactions leading to chiral products, DFT calculations can be employed to model the transition states for the formation of different stereoisomers. The relative energies of these transition states would allow for the prediction of the stereochemical outcome of the reaction.
A representative data table from a hypothetical DFT study on the stereoselectivity of a reaction might look like this:
| Hypothetical Reaction | Diastereomeric Transition State | Calculated Relative Free Energy (kcal/mol) | Predicted Major Diastereomer |
| Diels-Alder with Cyclopentadiene | Endo-TS1 | 0.0 | Endo |
| Exo-TS2 | +2.5 |
Note: This table is purely illustrative and does not represent actual calculated data for this compound.
Quantitative Structure-Activity Relationship (QSAR) Studies on Derivatives (if applicable to reactivity)
Quantitative Structure-Activity Relationship (QSAR) studies are statistical models that correlate the chemical structure of a series of compounds with their biological activity or chemical reactivity. For the reactivity of this compound derivatives, a QSAR study would involve synthesizing or computationally designing a library of related compounds with systematic variations in their structure.
The reactivity of these derivatives would then be measured experimentally or calculated using computational methods. Various molecular descriptors (e.g., electronic, steric, and hydrophobic parameters) would be calculated for each derivative. Statistical methods, such as multiple linear regression or partial least squares, would then be used to develop a mathematical equation that relates these descriptors to the observed reactivity.
Such a QSAR model could be used to:
Predict the reactivity of new, unsynthesized derivatives.
Identify the key structural features that influence reactivity.
Guide the design of new compounds with desired reactivity profiles.
As no specific QSAR studies on the reactivity of this compound derivatives have been found in the literature, no data or specific models can be presented.
Biochemical and Biosynthetic Context of 2 Methylpent 2 Enoyl Chloride
Identification as a Biosynthetic Precursor in Natural Product Pathways
Recent research has identified 2-methylpent-2-enoyl-CoA as a key precursor in the biosynthesis of complex natural products in marine myxobacteria. nih.govresearchgate.net Specifically, it serves as a starter unit in the pathway leading to the antifungal agent haliangicin, produced by Haliangium ochraceum. nih.gov
The biosynthesis of haliangicin is initiated by the formation of a diene molecule, 2-methylpent-2,4-dienoyl-CoA. This transformation is accomplished through the γ,δ-dehydrogenation of 2-methylpent-2-enoyl-CoA. nih.gov This crucial step is catalyzed by an acyl-CoA dehydrogenase, the enzyme HliR. nih.govresearchgate.net Following this enzymatic conversion, the resulting dienoyl-CoA starter unit is loaded onto a polyketide synthase (PKS) assembly line, initiating the elongation process that ultimately yields the complex haliangicin molecule. researchgate.net The identification of the hli gene cluster and the characterization of enzymes like HliR have been instrumental in elucidating this pathway. researchgate.net This biosynthetic strategy is also considered in the context of other natural products, such as angiolam A, which also features a terminal alkene moiety. nih.govresearchgate.net
Detailed Research Findings on Haliangicin Biosynthesis:
| Precursor | Enzyme | Product | Organism | Final Product |
| 2-methylpent-2-enoyl-CoA | HliR (acyl-CoA dehydrogenase) | 2-methylpent-2,4-dienoyl-CoA | Haliangium ochraceum | Haliangicin |
Enzymatic Transformations and Metabolic Fates of 2-Methylpent-2-enoyl chloride Derivatives
Beyond its role in myxobacterial secondary metabolism, derivatives of 2-methylpent-2-enoic acid are involved in other enzymatic transformations. In mammalian systems, a non-oxidative metabolic fate for propionyl-CoA involves the condensation of two three-carbon units to form the six-carbon compound, trans-2-methyl-2-pentenoyl-CoA (2M2PE-CoA). researchgate.net This anabolic reaction represents an alternative pathway for propionate metabolism, which is primarily directed towards the Krebs cycle via succinyl-CoA. researchgate.netresearchgate.net
The formation of 2M2PE-CoA from propionyl-CoA has been observed in various mammalian tissues, including the heart, and in cell lines. researchgate.netresearchgate.net While the complete enzymatic machinery for this pathway is still under investigation, it confirms the existence of a conserved anabolic reaction that utilizes propionate to generate a more complex acyl-CoA. researchgate.net
The general metabolism of α,β-unsaturated enoyl-CoA esters, such as 2-methylpent-2-enoyl-CoA, typically involves enzymes like enoyl-CoA hydratases, which catalyze the addition of water across the double bond, or reductases that saturate the double bond. For instance, trans-2-enoyl-CoA reductase is a known enzyme that saturates trans-2-enoyl-CoA intermediates in fatty acid and sphingolipid metabolism. nih.gov While specific studies on the downstream metabolism of 2-methylpent-2-enoyl-CoA in these general pathways are limited, its structure suggests potential interaction with these enzyme families, leading to its integration into fatty acid degradation or elongation pathways.
Emerging Trends and Future Research Perspectives
Development of Sustainable and Environmentally Benign Synthetic Routes for 2-Methylpent-2-enoyl chloride
The traditional synthesis of acyl chlorides often involves reagents like thionyl chloride or oxalyl chloride, which can generate hazardous byproducts. The future of this compound synthesis is geared towards greener alternatives that minimize waste and environmental impact.
One promising approach is the development of catalytic methods that avoid stoichiometric toxic reagents. For instance, continuous-flow microreactor technology offers a safer and more efficient way to produce unstable acid chlorides. nih.govresearchgate.net This methodology allows for rapid and selective synthesis with minimal solvent usage. Research into solvent-free conditions, potentially using catalytic amounts of dimethylformamide (DMF) with near-equimolar amounts of the carboxylic acid and a chlorinating agent like oxalyl chloride, has shown promise for other unsaturated acyl chlorides and could be adapted for this compound. nih.govresearchgate.net
Furthermore, exploring alternative chlorinating agents that are less hazardous and can be recycled is a key area of future research. The principles of green chemistry, such as atom economy and the use of renewable feedstocks, will guide the development of these new synthetic pathways.
Exploration of Novel Catalytic Systems for Enhanced Reactivity and Selectivity in its Transformations
The reactivity of the acyl chloride and the carbon-carbon double bond in this compound makes it a valuable intermediate for various chemical transformations. Future research will likely focus on novel catalytic systems to control the reactivity and selectivity of these transformations.
Transition metal catalysis, particularly with palladium, has shown significant potential for the difunctionalization of unsaturated systems using acyl chlorides. nih.govchemrxiv.org These methods allow for the atom-economical addition of the acyl chloride across a double or triple bond, creating complex molecules in a single step. nih.govchemrxiv.org The development of new ligands and catalyst systems will be crucial to control the stereoselectivity of such reactions involving this compound.
Organocatalysis presents another exciting frontier. Chiral Lewis bases, such as derivatives of pyridine (B92270) and cinchona alkaloids, can activate α,β-unsaturated acyl chlorides to form reactive acyl ammonium (B1175870) intermediates. rsc.orgrsc.org These intermediates can then participate in a variety of enantioselective reactions, including Michael additions, domino reactions, and cycloadditions. rsc.orgrsc.org The application of such catalysts to this compound could enable the synthesis of complex, optically active molecules.
Below is a table summarizing potential catalytic systems for the transformation of α,β-unsaturated acyl chlorides, which could be applicable to this compound.
| Catalyst Type | Potential Transformation | Advantages |
| Palladium Complexes | Cross-coupling, Carbonylation, Cycloadditions | High efficiency, atom economy, formation of multiple C-C bonds. |
| Rhodium Complexes | Hydroacylation, Chloroarylation | High selectivity for specific bond formations. |
| Iridium Complexes | Chloroacylation | Good to excellent yields with high stereo- and regioselectivity. |
| Chiral Lewis Bases (e.g., DMAP, Cinchona Alkaloids) | Asymmetric Michael additions, Cycloadditions | Enantioselective synthesis of complex molecules. |
| Isothiourea Derivatives | Domino reactions, Annulations | High stereochemical control in cascade reactions. |
Expansion of Synthetic Applications in Materials Science and Advanced Functional Molecules
The unique combination of a reactive acyl chloride and a polymerizable double bond in this compound suggests significant potential for applications in materials science and the synthesis of advanced functional molecules.
In polymer chemistry, this compound could serve as a functional monomer. Its incorporation into polymers could introduce reactive pendant groups that can be further modified to tailor the material's properties, such as adhesion, cross-linking density, or for the attachment of bioactive molecules. The development of sustainable polymers using monomers derived from chlorine chemistry is a growing area of interest. nih.gov
The reactivity of this compound also makes it a valuable building block for the synthesis of complex organic molecules with potential applications in pharmaceuticals and agrochemicals. The ability to precisely control its reactions through novel catalysis will be key to unlocking its full potential in creating molecules with desired biological activities. For example, α,β-unsaturated carbonyl compounds are known to be key structural motifs in many natural products and bioactive compounds.
Q & A
Basic Research Questions
Q. What are the standard synthetic routes for 2-methylpent-2-enoyl chloride, and how are reaction efficiencies validated?
- Methodology : The compound is typically synthesized via chlorination of 2-methylpent-2-enoic acid using reagents like thionyl chloride (SOCl₂) or oxalyl chloride [(ClCO)₂]. Reaction progress is monitored by TLC or GC-MS, with yields optimized by controlling stoichiometry and reaction temperature (60–80°C). Characterization involves FTIR (C=O stretch at ~1800 cm⁻¹), ¹H/¹³C NMR (olefinic protons at δ 5.5–6.0 ppm), and elemental analysis .
- Validation : Purity is confirmed via GC-MS (>98%) and comparison with spectral databases (e.g., PubChem, NIST).
Q. What safety protocols are essential when handling this compound?
- Methodology : Use PPE (gloves, goggles, fume hood) due to its lachrymatory and corrosive properties. Storage requires anhydrous conditions under inert gas (N₂/Ar). Spills are neutralized with sodium bicarbonate (NaHCO₃) and disposed of as hazardous waste per OSHA guidelines .
Q. How is this compound used in synthesizing bioactive intermediates?
- Methodology : It reacts with amines or alcohols to form amides/esters, critical in drug development (e.g., prodrug synthesis). For example, coupling with benzylamine in dry THF at 0°C yields N-benzyl-2-methylpent-2-enamide, a precursor for anti-inflammatory agents. Reaction conditions are optimized using DOE (Design of Experiments) .
Advanced Research Questions
Q. How can computational methods resolve contradictions in reported reaction kinetics of this compound?
- Methodology : Density Functional Theory (DFT) simulations (e.g., B3LYP/6-31G*) model transition states and activation energies. Conflicting kinetic data (e.g., solvent effects on acylation rates) are analyzed by comparing experimental Arrhenius plots with computational predictions. Statistical tools (ANOVA, t-tests) validate reproducibility .
Q. What strategies address discrepancies in NMR spectral data for derivatives of this compound?
- Methodology : Contradictions arise from solvent polarity or tautomerism. Use deuterated solvents (CDCl₃ vs. DMSO-d₶) and variable-temperature NMR to identify dynamic equilibria. Cross-validate with 2D NMR (COSY, HSQC) and X-ray crystallography .
Q. How does steric hindrance from the methyl group influence regioselectivity in Friedel-Crafts acylations?
- Methodology : Compare reactivity with less-hindered analogs (e.g., pent-2-enoyl chloride) in electrophilic aromatic substitution. Monitor para/meta ratios via HPLC and employ Hammett plots to quantify electronic vs. steric effects. Computational MD simulations (e.g., Gaussian) predict transition-state geometries .
Data Analysis & Experimental Design
Q. What statistical approaches are used to analyze variability in acylation yields?
- Methodology : Multivariate regression identifies critical factors (catalyst loading, solvent polarity). Outliers are assessed via Grubbs’ test, and confidence intervals (95%) are calculated for replicate experiments. Use JMP or R for DOE and response-surface modeling .
Q. How are spectroscopic artifacts minimized during characterization?
- Methodology : Purify samples via column chromatography (silica gel, hexane/EtOAc) to remove byproducts. For IR, use KBr pellets in anhydrous conditions. For NMR, apply relaxation delays and suppress solvent peaks with presaturation .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
